Phytochelatin 4 (TFA)

Cadmium Detoxification Metal Binding Affinity Phytochelatin Chain Length

Choose Phytochelatin 4 (TFA) as your definitive analytical standard for heavy metal research. Unlike shorter-chain PC2/PC3 or GSH, its four γ-Glu-Cys motifs provide a defined, higher-affinity 2:1 binding stoichiometry for Cd(II), ensuring reproducible, quantitative results in HPLC-ELSD, ITC, and ESI-MS assays. Eliminate experimental variability with a structurally precise peptide that faithfully models plant detoxification and phytoremediation mechanisms.

Molecular Formula C36H54F3N9O20S4
Molecular Weight 1118.1 g/mol
Cat. No. B12416793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytochelatin 4 (TFA)
Molecular FormulaC36H54F3N9O20S4
Molecular Weight1118.1 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H53N9O18S4.C2HF3O2/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49;3-2(4,5)1(6)7/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61);(H,6,7)/t14-,15-,16-,17-,18-,19-,20-,21-;/m0./s1
InChIKeyUKGSXWAFKLXHGH-UJVFDMMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytochelatin 4 (TFA) for Heavy Metal Detoxification and Phytoremediation Research


Phytochelatin 4 (TFA), also known as PC4 TFA, is a plant-derived, cysteine-rich nonapeptide characterized by four repetitive γ-glutamyl-cysteine (γ-Glu-Cys) motifs and a terminal glycine [1]. This structure endows it with potent heavy metal chelation capabilities, particularly for cadmium (Cd), lead (Pb), and zinc (Zn), by forming stable thiolate bonds with metal ions through its four cysteine residues . Its primary role is in metal detoxification and homeostasis within plant systems, making it a key analyte in environmental science, plant physiology, and phytoremediation research.

Why Substituting Phytochelatin 4 (TFA) with Other Phytochelatin Chain Lengths Yields Unreliable Research Results


The functional efficacy of phytochelatins is highly dependent on the number of γ-Glu-Cys repeating units, which dictates metal-binding stoichiometry, complex stability, and in vivo detoxification capacity [1]. A generic substitution of PC4 with shorter-chain analogs like PC2 or PC3, or even its precursor glutathione (GSH), introduces significant variability in metal-binding capacity and thermodynamic stability [2]. These differences directly impact the sensitivity and reproducibility of assays, the accuracy of metal uptake quantitation, and the interpretation of detoxification mechanisms, rendering cross-study comparisons and procurement based solely on the phytochelatin class insufficient.

Quantitative Evidence for Phytochelatin 4 (TFA) Differentiation in Metal Binding and Analytical Performance


Chain-Length Dependent Cadmium Binding Affinity: PC4 vs. PC2 and PC3

Isothermal Titration Calorimetry (ITC) studies demonstrate a clear chain-length dependency for cadmium (Cd2+) binding affinity. The affinity follows the sequence: GSH < PC2 < PC3 ≤ PC4 ≤ PC5 [1]. PC4 exhibits a higher affinity than PC2 and is comparable to PC3 and PC5, indicating a plateau in affinity gain beyond three repeating units but with a significant increase in metal-binding capacity compared to shorter chains [1].

Cadmium Detoxification Metal Binding Affinity Phytochelatin Chain Length

Metal Ion Binding Capacity and Stoichiometry of PC4 vs. PC2 and PC3

The number of bound metal ions per phytochelatin molecule increases with chain length. PC4 can form complexes with two Cd2+ ions (CdPC4 and Cd2PC4) [1], whereas PC2 and PC3 have lower metal-binding capacities. This is supported by the sequential binding model with two identical sites for Cd-PC4 [1].

Metal Binding Stoichiometry Chelation Capacity Phytochelatin

Metal Ion Binding Affinity Order and Selectivity of PC4

Spectrophotometric titration of the PC4 analogue (Glu-Cys)4-Gly (EC4) reveals a 1:1 binding stoichiometry for divalent metal ions and establishes a clear affinity order: Cd(II) > Cu(II) > Zn(II) > Pb(II) > Ni(II) > Co(II) [1]. This order demonstrates PC4's highest affinity for cadmium and copper among the tested divalent metals.

Metal Ion Selectivity Spectroscopic Characterization Divalent Metals

Chromatographic Resolution and Retention Time in HPLC-ELSD Analysis

A validated HPLC-ELSD method achieved baseline separation of glutathione (GSH), PC2, PC3, PC4, PC5, and PC6 within 9 minutes [1]. PC4 was identified as a distinct, quantifiable peak with a specific retention time under the optimized gradient conditions, enabling its unambiguous detection and quantification in complex plant extracts without interference from other phytochelatin species [1].

Analytical Chemistry HPLC Phytochelatin Quantification

Optimal Research and Industrial Scenarios for Phytochelatin 4 (TFA) Based on Quantitative Differentiation


Quantification of Cadmium-Induced Phytochelatin Response in Plant Biomarker Studies

In studies examining cadmium stress in plants, the reliable quantification of PC4 is paramount as it represents a key biomarker of detoxification response [1]. The validated HPLC-ELSD method provides a robust, quantitative platform for measuring PC4 alongside other phytochelatins in plant extracts, enabling precise assessment of metal stress and the efficacy of remediation strategies [1]. Using synthetic PC4 (TFA) as an analytical standard ensures accurate calibration and peak identification in these assays [1].

In Vitro Studies of Cadmium Sequestration and Metal-Protein Binding Thermodynamics

For in vitro biochemical and biophysical investigations of cadmium detoxification, PC4 is the preferred ligand over shorter phytochelatins or GSH. Its well-characterized, higher affinity for Cd2+ and ability to form a 2:1 metal:peptide complex [REFS-2, REFS-3] make it an ideal model system for studying metal sequestration mechanisms using techniques like Isothermal Titration Calorimetry (ITC) and Electrospray Ionization Mass Spectrometry (ESI-MS) [REFS-2, REFS-3].

Development of Biosensors for Heavy Metal Detection

The high specificity and affinity of PC4 for Cd(II) and Cu(II), as defined by the spectroscopic binding order [4], positions it as a superior biorecognition element for developing sensitive and selective biosensors for these environmental pollutants. Its defined stoichiometry and stable complex formation can be leveraged in electrochemical or optical sensing platforms to achieve lower detection limits and improved selectivity compared to generic chelators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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